Cas no 1702789-35-2 (1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol)

1-(2-ブロモ-4-フルオロフェニル)-2-クロロエタン-1-オールは、有機合成中間体として重要な化合物です。臭素とフッ素の置換基を有する芳香環と、クロロエタノール構造を併せ持つため、医薬品や農薬の合成において多様な変換が可能です。特に、ハロゲン元素の反応性を活かしたカップリング反応や置換反応に適しており、高選択的な官能基変換が期待できます。また、結晶性が良好なため精製が容易で、高い純度が得られる点も特徴です。この化合物は複雑な骨格構築の出発物質として有用であり、特にフッ素含有化合物の合成経路において重要な役割を果たします。

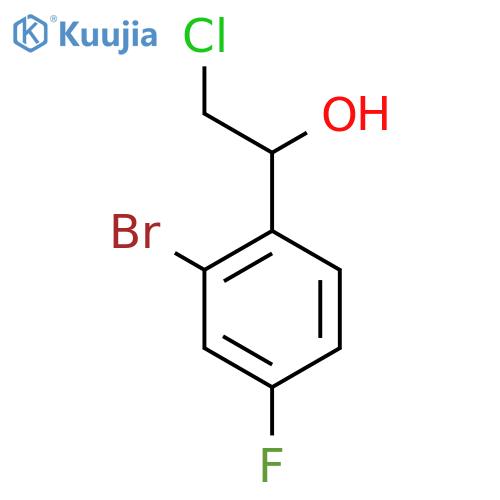

1702789-35-2 structure

商品名:1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol

- EN300-1911111

- 1702789-35-2

-

- インチ: 1S/C8H7BrClFO/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8,12H,4H2

- InChIKey: XTLMSQSIIAOUCE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C(CCl)O)F

計算された属性

- せいみつぶんしりょう: 251.93528g/mol

- どういたいしつりょう: 251.93528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 20.2Ų

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911111-0.25g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1911111-0.05g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 0.05g |

$468.0 | 2023-09-17 | ||

| Enamine | EN300-1911111-10.0g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1911111-10g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 10g |

$2393.0 | 2023-09-17 | ||

| Enamine | EN300-1911111-0.1g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 0.1g |

$490.0 | 2023-09-17 | ||

| Enamine | EN300-1911111-0.5g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 0.5g |

$535.0 | 2023-09-17 | ||

| Enamine | EN300-1911111-2.5g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 2.5g |

$1089.0 | 2023-09-17 | ||

| Enamine | EN300-1911111-5.0g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1911111-1g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 1g |

$557.0 | 2023-09-17 | ||

| Enamine | EN300-1911111-1.0g |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol |

1702789-35-2 | 1g |

$1100.0 | 2023-06-01 |

1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

1702789-35-2 (1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量